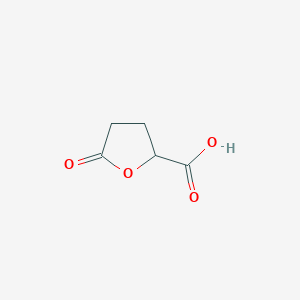

5-Oxotetrahydrofuran-2-carboxylic acid

Description

2-Hydroxyglutaric acid lactone, also known as 2-hydroxyglutarate gamma-lactone or 5-otfc acid, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 2-Hydroxyglutaric acid lactone is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxyglutaric acid lactone has been primarily detected in urine.

Structure

3D Structure

Properties

IUPAC Name |

5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015885 | |

| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-84-7 | |

| Record name | 4344-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of 5-oxotetrahydrofuran-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Recognizing the demand for stereochemically pure intermediates, this document details three core synthetic strategies: asymmetric catalysis, chiral pool synthesis, and enzymatic resolution. Each section is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, field-proven insights into experimental design, and detailed, actionable protocols. The guide emphasizes the causality behind methodological choices, ensuring that practitioners can not only replicate the described procedures but also adapt them to their specific research needs. All key data are summarized in comparative tables, and reaction mechanisms and workflows are illustrated with clear diagrams to facilitate comprehension and application.

Introduction: The Significance of Chiral this compound

The γ-butyrolactone moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds. Within this class, this compound, particularly in its enantiomerically pure forms, serves as a critical chiral intermediate for the synthesis of complex molecules, including antiviral and antibacterial agents.[1] The stereochemistry at the C2 position is paramount, as it often dictates the biological activity and pharmacokinetic profile of the final drug substance. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this valuable synthon is a topic of considerable academic and industrial research.

This guide will navigate the prominent and effective strategies for achieving high enantiopurity in the synthesis of this compound, providing both theoretical grounding and practical, step-by-step instructions.

Asymmetric Catalytic Approaches

Asymmetric catalysis represents a powerful and atom-economical approach to chiral molecules, creating stereocenters with high fidelity from prochiral precursors. Two leading catalytic methods for the synthesis of this compound and its derivatives are asymmetric oxidation and enantioselective hydrogenation.

Asymmetric Oxidation of 3-Substituted-2-hydroxycyclopent-2-enones

A highly effective strategy for the synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids involves the asymmetric oxidation of readily available 3-aryl-2-hydroxycyclopent-2-en-1-ones. This transformation is typically achieved using a chiral titanium complex, which facilitates an oxidative ring cleavage analogous to a Baeyer-Villiger oxidation.

Causality of Experimental Design: The choice of the catalytic system is critical for achieving high enantioselectivity. The Sharpless asymmetric epoxidation catalyst, or a close variant, comprising titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide (t-BuOOH), has proven to be particularly effective.[2][3][4][5][6] The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the oxidant to one face of the substrate, thereby inducing enantioselectivity. The electronic nature of the substituents on the aryl ring of the substrate can influence both the yield and the enantiomeric excess (ee) of the product. Electron-donating groups in the para position of the phenyl ring have been observed to increase the yield but decrease the enantioselectivity of the process.

Experimental Protocol: Asymmetric Oxidation of 3-Phenyl-2-hydroxycyclopent-2-en-1-one

-

Catalyst Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add dry dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a cryostat.

-

To the cooled solvent, add titanium(IV) isopropoxide (1.0 eq.) followed by the dropwise addition of (+)-diethyl tartrate (1.2 eq.). Stir the mixture for 10 minutes to form the chiral titanium complex.

-

Reaction Execution: Dissolve the 3-phenyl-2-hydroxycyclopent-2-en-1-one (1.0 eq.) in dry CH₂Cl₂ and add it to the catalyst solution.

-

Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (e.g., 5.5 M, 2.0 eq.) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 5-oxo-2-phenyltetrahydrofuran-2-carboxylic acid.

Quantitative Data for Asymmetric Oxidation

| Substrate (3-Aryl-2-hydroxycyclopent-2-en-1-one) | Yield (%) | Enantiomeric Excess (ee, %) |

| Aryl = Phenyl | 36-43 | 86 |

| Aryl = 4-Fluorophenyl | 38 | 86 |

| Aryl = 4-Isopropylphenyl | 42 | ~70 |

| Aryl = 4-Methoxyphenyl | 52 | 50 |

Data compiled from multiple sources for reactions using a Ti(Oi-Pr)₄/(+)-diethyl tartrate/t-BuOOH system.

Logical Workflow for Asymmetric Oxidation

Caption: Workflow for the asymmetric oxidation approach.

Enantioselective Hydrogenation of Dialkyl 2-Oxoglutarates

An alternative and highly efficient catalytic method is the enantioselective hydrogenation of dialkyl 2-oxoglutarates. This approach yields chiral alkyl 5-oxotetrahydrofuran-2-carboxylates, which can be subsequently hydrolyzed to the desired carboxylic acid. The key to this transformation is a heterogeneous catalyst, typically platinum supported on alumina (Pt/Al₂O₃), modified with a chiral cinchona alkaloid.

Causality of Experimental Design: The cinchona alkaloid, such as cinchonidine or its derivatives, adsorbs onto the platinum surface, creating a chiral environment. The interaction between the modifier and the substrate at the catalyst surface is believed to occur through hydrogen bonding between the quinuclidine nitrogen of the alkaloid and the keto-carbonyl group of the substrate.[7][8][9][10][11] This interaction favors the adsorption of one prochiral face of the substrate, leading to the preferential formation of one enantiomer of the corresponding hydroxy ester. The subsequent intramolecular cyclization affords the chiral lactone. The choice of solvent and modifier can significantly impact both the rate and the enantioselectivity of the reaction.

Experimental Protocol: Enantioselective Hydrogenation of Diethyl 2-Oxoglutarate

-

Catalyst Preparation: Add 5% Pt/Al₂O₃ catalyst to a solution of the cinchona alkaloid modifier (e.g., cinchonidine) in a suitable solvent (e.g., toluene or acetic acid) in a high-pressure autoclave.

-

Pre-hydrogenate the catalyst under a hydrogen atmosphere (e.g., 10 bar) for 1 hour to activate the catalyst and ensure saturation of the modifier on the surface.

-

Reaction Execution: After pre-hydrogenation, introduce a solution of diethyl 2-oxoglutarate in the same solvent into the autoclave.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the reaction temperature (e.g., 25-50 °C).

-

Maintain the reaction under vigorous stirring and monitor the hydrogen uptake.

-

Work-up and Purification: Upon completion (cessation of hydrogen uptake), cool the reactor, vent the hydrogen, and filter the catalyst.

-

The filtrate contains the diethyl 2-hydroxyglutarate, which often cyclizes in situ to the ethyl 5-oxotetrahydrofuran-2-carboxylate. The cyclization can be driven to completion by gentle heating or acid catalysis.

-

Remove the solvent under reduced pressure and purify the resulting ester by distillation or chromatography.

-

Hydrolysis (Optional): The purified ester can be hydrolyzed to the target this compound using standard aqueous acidic or basic conditions.

Quantitative Data for Enantioselective Hydrogenation

| Substrate | Modifier | Solvent | Pressure (bar H₂) | Temp (°C) | ee (%) |

| Dimethyl 2-oxoglutarate | Cinchonidine | Toluene | 100 | 25 | 92 |

| Diethyl 2-oxoglutarate | Cinchonidine | Acetic Acid | 70 | 25 | 96 |

| Di-n-propyl 2-oxoglutarate | Cinchonidine | Toluene | 100 | 25 | 90 |

Data is illustrative of typical results for the cinchona-modified Pt/Al₂O₃ system.

Proposed Mechanism for Enantioselective Hydrogenation

Caption: Key steps in the cinchona-modified hydrogenation.

Chiral Pool Synthesis from L-Glutamic Acid

The use of readily available, enantiopure natural products as starting materials, known as chiral pool synthesis, is a robust and often cost-effective strategy. L-glutamic acid is an excellent precursor for the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid.

Causality of Experimental Design: This method relies on the diazotization of the primary amine of L-glutamic acid to form a transient diazonium salt. This is followed by an intramolecular nucleophilic substitution where the γ-carboxylic acid attacks the stereocenter, displacing the diazonium group and forming the lactone ring with retention of configuration. The reaction is typically carried out in an acidic aqueous medium at low temperatures to control the stability of the diazonium intermediate.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

-

Reaction Setup: Dissolve L-glutamic acid (1.0 eq.) in deionized water in a beaker or flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a concentrated aqueous solution of hydrochloric acid (HCl).

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.5-2.0 eq.) in deionized water.

-

Add the NaNO₂ solution dropwise to the cold, acidic solution of L-glutamic acid over a period of 1-2 hours, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the water.

-

Extract the resulting residue with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as an oil or syrup, which may solidify upon standing.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data for Chiral Pool Synthesis

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| L-Glutamic Acid | NaNO₂, HCl | 0 to RT | 12-18 | 90-98 |

Data is based on typical literature procedures.

Reaction Pathway for Chiral Pool Synthesis

Caption: Chiral pool synthesis from L-glutamic acid.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For this compound, this is typically applied to a racemic ester derivative.

Causality of Experimental Design: Lipases are a class of enzymes that are particularly effective for the kinetic resolution of esters. In a racemic mixture of methyl or ethyl 5-oxotetrahydrofuran-2-carboxylate, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The choice of lipase (e.g., from Candida antarctica, Pseudomonas cepacia), solvent system (often a biphasic aqueous-organic system), and pH are critical parameters that determine the efficiency and enantioselectivity of the resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 5-Oxotetrahydrofuran-2-carboxylate

-

Substrate Preparation: Synthesize racemic ethyl 5-oxotetrahydrofuran-2-carboxylate using standard esterification methods from the racemic acid.

-

Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., pH 7.0).

-

Add the racemic ester to the buffer, followed by the addition of a lipase (e.g., immobilized Candida antarctica lipase B, CALB).

-

Resolution: Stir the mixture at a constant temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed carboxylic acid.

-

Separation: Stop the reaction at approximately 50% conversion to achieve the highest theoretical enantiomeric excess for both components.

-

Filter off the immobilized enzyme (which can often be reused).

-

Adjust the pH of the aqueous solution to be acidic (e.g., pH 2 with HCl) to protonate the carboxylic acid.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will be preferentially in the organic phase, while the carboxylic acid salt (before acidification) is in the aqueous phase, allowing for separation.

-

After acidification, the carboxylic acid can also be extracted into an organic solvent.

-

Purify the separated ester and carboxylic acid by standard methods.

Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for enzymatic kinetic resolution.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding methodologies available to the research community. Asymmetric catalytic approaches, including oxidation and hydrogenation, offer elegant and efficient routes from simple prochiral precursors. Chiral pool synthesis from L-glutamic acid provides a reliable and often cost-effective method for accessing the (S)-enantiomer. Furthermore, enzymatic resolutions present a green and highly selective alternative, particularly for large-scale applications.

The choice of a specific synthetic route will depend on factors such as the desired enantiomer, available starting materials and equipment, cost considerations, and scalability. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals and novel biocatalysts, to further streamline the synthesis of this important chiral building block.

References

-

Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

-

Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 1. Kinetics. Journal of the American Chemical Society, 113(1), 113-126. [Link]

-

Woodard, S. S., Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure. Journal of the American Chemical Society, 113(1), 106-113. [Link]

-

Baiker, A. (2004). Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. Accounts of Chemical Research, 37(11), 908-917. [Link]

-

Blaser, H. U., Jalett, H. P., Müller, M., & Studer, M. (1997). Cinchona-modified platinum catalysts: from ligand acceleration to technical processes. Catalysis today, 37(4), 441-461. [Link]

-

Orito, Y., Imai, S., Niwa, S., & Nguyen, G. H. (1979). Asymmetric hydrogenation of α-keto esters using platinum-carbon catalyst modified with cinchona alkaloids. Nippon Kagaku Kaishi, (9), 1118-1123. [Link]

-

Zuo, Z., Knaeble, W., & Zaera, F. (2018). Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium. Chemical Society Reviews, 47(1), 26-44. [Link]

-

Webb, G., & Wells, P. B. (1999). A generalized two-point H-bonding model for catalytic stereoselective hydrogenation of activated ketones on chirally modified platinum. Journal of molecular catalysis A: Chemical, 141(1-3), 53-63. [Link]

-

Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of α-tertiary-substituted carboxylic acid esters. The Journal of Organic Chemistry, 57(13), 3525-3527. [Link]

-

Gutman, A. L., Zuobi, K., & Bravdo, T. (1990). Lipase-catalyzed preparation of optically active. gamma.-butyrolactones in organic solvents. The Journal of Organic Chemistry, 55(11), 3546-3552. [Link]

-

MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. Kinetic resolution of racemic 2-hydroxy-γ-butyrolactones by asymmetric esterification using diphenylacetic acid with pivalic anhydride and a chiral acyl-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sharpless Epoxidation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to the Synthesis of 5-Oxotetrahydrofuran-2-carboxylic Acid from Biomass-Derived Precursors

Executive Summary

5-Oxotetrahydrofuran-2-carboxylic acid, a chiral lactone, serves as a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its production from renewable biomass resources represents a critical step towards a sustainable chemical industry. This technical guide provides an in-depth exploration of the most viable and scientifically robust pathways for its synthesis, tailored for researchers, chemists, and professionals in drug development. Rather than a direct conversion from raw biomass, this document details pragmatic, multi-step strategies proceeding through key bio-based platform molecules.

The primary and most established route involves the fermentative production of L-glutamic acid from biomass-derived sugars, followed by a high-yielding chemical conversion via diazotization.[2][3] A secondary, more prospective route is also discussed, exploring the chemical transformation of C5 sugars (hemicellulose) into furanic intermediates like 2-furoic acid, and their subsequent oxidative conversion.[4][5] This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

PART 1: Introduction to this compound

1.1 Chemical Identity and Significance

This compound (CAS No. for (S)-enantiomer: 21461-84-7) is a five-membered lactone ring bearing a carboxylic acid group at the C2 position. The chiral center at C2 makes it a particularly valuable precursor for asymmetric synthesis. The (S)-enantiomer, derivable from natural L-glutamic acid, is often used as a chiral resolving agent and an intermediate in the synthesis of complex molecules, including bioactive natural product analogs and pharmaceuticals.[1]

| Property | Value |

| Molecular Formula | C₅H₆O₄[1] |

| Molecular Weight | 130.10 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 71-73 °C (lit.)[1] |

| Boiling Point | 150-155 °C @ 0.2 mmHg (lit.) |

| Key Applications | Chiral building block, pharmaceutical intermediate, synthesis of cytotoxic agents[1] |

1.2 The Role of Biomass in Sustainable Synthesis

Lignocellulosic biomass, comprising cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source. Its valorization into platform chemicals is a cornerstone of green chemistry, reducing reliance on fossil fuels.[6] The synthesis of this compound from biomass is not a single reaction but a value chain that begins with the deconstruction of biomass into fermentable sugars or furanic compounds.[7][8]

PART 2: Primary Synthesis Route via L-Glutamic Acid

This pathway is the most mature and efficient approach, leveraging the power of industrial biotechnology to produce the key precursor, L-glutamic acid, which is then chemically converted to the target molecule with high fidelity.

2.1 Step 1: Fermentative Production of L-Glutamic Acid

The industrial production of L-glutamic acid is a well-established fermentation process, primarily using the Gram-positive bacterium Corynebacterium glutamicum.[9][10] This microorganism is highly efficient at converting simple sugars into L-glutamic acid.

Workflow: From Biomass to L-Glutamic Acid

Expertise & Causality:

-

Feedstock Choice: Lignocellulosic biomass is chosen for its abundance and non-competition with food sources.[8] Corn stover, for example, is a suitable feedstock.[8]

-

Microorganism: C. glutamicum is the workhorse for industrial amino acid production due to its robust growth, high production titers, and well-understood metabolism.[7][11] Engineered strains can efficiently co-utilize glucose and xylose, maximizing the conversion of biomass-derived sugars.[6]

-

Fermentation Control: Glutamic acid secretion in C. glutamicum is famously triggered by biotin limitation or the addition of surfactants/penicillin which alter cell membrane permeability.[9] Modern metabolic engineering can create strains that secrete glutamate efficiently even in biotin-rich hydrolysates, a crucial feature for using raw biomass feedstocks.[8]

-

Purification: L-glutamic acid is recovered from the fermentation broth by crystallization at its isoelectric point (pH ~3.2), a cost-effective and highly selective purification method.[9]

2.2 Step 2: Chemical Conversion of L-Glutamic Acid

The transformation of L-glutamic acid to (S)-5-oxotetrahydrofuran-2-carboxylic acid is a classic example of diazotization of a primary aliphatic amine, followed by intramolecular substitution.[12][13]

Reaction Mechanism: Diazotization and Cyclization

Trustworthiness: A Self-Validating Protocol

This protocol is adapted from established organic synthesis procedures, ensuring high reproducibility and yield.[2][3]

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

-

Dissolution: Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in deionized water (e.g., 100 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, e.g., 7.5 g, 108.7 mmol) in water (e.g., 50 mL).

-

Diazotization: Add the sodium nitrite solution and concentrated HCl (e.g., 10 mL) dropwise and simultaneously to the cooled glutamic acid solution over 1 hour, maintaining the temperature at 0°C.

-

Causality: The slow, simultaneous addition at low temperature is critical to generate nitrous acid in situ and control the exothermic reaction, preventing the decomposition of the unstable diazonium intermediate.[12]

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Workup:

-

Concentrate the reaction mixture in vacuo at a temperature below 50°C to obtain a viscous oil.

-

Add ethyl acetate (EtOAc, e.g., 200 mL) to the residue and stir for 30 minutes. This precipitates the inorganic salts (NaCl).

-

Filter the mixture to remove the solids, washing the solid cake with additional EtOAc (e.g., 2 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

-

-

Isolation: Evaporate the solvent in vacuo to yield the final product as a solid syrup or light yellow oil. Yields are typically reported to be excellent, often exceeding 90%.[2][3]

PART 3: Alternative Route via Furanic Platform Chemicals

This pathway represents a forward-looking approach, leveraging the C5 sugar stream from hemicellulose. While chemically more complex and less mature than the glutamic acid route, it showcases the versatility of biomass-derived furanics.

3.1 Step 1: Production of 2-Furoic Acid from Biomass

The process begins with the dehydration of C5 sugars (xylose) from the hemicellulose fraction of biomass to produce furfural, which is then oxidized to 2-furoic acid.

Workflow: From Hemicellulose to 2-Furoic Acid

Expertise & Causality:

-

Furfural Production: Furfural is a major, industrially produced platform chemical derived from the acid-catalyzed dehydration of pentose sugars.[14]

-

Furfural Oxidation: The selective oxidation of the aldehyde group in furfural to a carboxylic acid can be achieved with high selectivity using various catalytic systems. Heterogeneous catalysts, such as gold-palladium nanoparticles on a basic support (e.g., Mg(OH)₂), are effective under mild conditions.[4][5] Homogeneous N-heterocyclic carbene catalysts have also shown high activity.[15] The choice of catalyst and conditions is crucial to prevent over-oxidation or polymerization.[16]

3.2 Step 2: Oxidative Conversion of 2-Furoic Acid (Prospective)

The conversion of the stable furan ring in 2-furoic acid into the target saturated lactone is the most challenging step of this pathway. It requires an oxidative ring-opening and subsequent re-cyclization. The furan ring can be considered a masked 1,4-dicarbonyl system.[17][18]

Proposed Mechanism: The reaction could proceed via an oxidative cleavage, for example using RuCl₃/NaIO₄, a reagent system known to cleave furan rings to produce carboxylic acids.[18][19] The reaction would likely form an intermediate like 4-oxo-2-pentenedioic acid, which would then need to be selectively hydrogenated at the double bond before cyclizing to form the desired lactone.

Challenges and Authoritative Grounding:

-

Selectivity: The primary challenge is achieving selective oxidation and preventing complete degradation of the molecule to smaller fragments like CO₂.[20]

-

Multi-step Process: Unlike the direct cyclization of glutamic acid, this route would likely require multiple, distinct chemical steps: oxidation, purification of the intermediate, hydrogenation, and final cyclization, making it less atom-economical.

-

Research Frontier: While the oxidative cleavage of furans is well-documented, a direct, high-yield conversion of 2-furoic acid to this compound is not an established, optimized procedure and remains an area for further research. This route is presented as a prospective pathway for academic and industrial exploration.

PART 4: Comparative Analysis of Synthesis Routes

| Feature | Route 1: L-Glutamic Acid | Route 2: 2-Furoic Acid |

| Biomass Source | C6/C5 Sugars (Cellulose/Hemicellulose) | C5 Sugars (Hemicellulose) |

| Key Intermediate | L-Glutamic Acid | 2-Furoic Acid |

| Core Technology | Fermentation + Chemical Synthesis | Chemo-catalysis |

| Technological Readiness | High (Industrially established steps) | Low to Medium (Final step is prospective) |

| Stereocontrol | Excellent (Inherited from L-Glutamic Acid) | Lost (A-chiral intermediates) |

| Yield (Final Step) | >90%[2][3] | Unknown / Requires significant R&D |

| Advantages | High yield, high purity, stereospecific | Utilizes C5 sugar stream directly |

| Disadvantages | Relies on biological processes | Challenging final conversion, likely multi-step, a-chiral product |

PART 5: Conclusion and Future Outlook

The synthesis of this compound from biomass is most effectively and practically achieved through a bio-catalytic/chemical hybrid approach. The fermentation of biomass-derived sugars to L-glutamic acid, followed by a straightforward and high-yielding diazotization reaction, stands as the superior method due to its high technological readiness, excellent yield, and inherent stereocontrol.

The alternative pathway starting from furfural and 2-furoic acid, while currently less developed, presents an intriguing research opportunity. Advances in selective catalytic oxidation and ring-opening reactions could one day render this route viable. Future research should focus on developing single-reactor, tandem catalytic systems that can perform the necessary oxidation, reduction, and cyclization steps required to transform furanic intermediates into valuable saturated heterocycles like this compound.

References

-

Production of Amino Acids (L-Glutamic Acid and L-Lysine) from Biomass. ResearchGate. [Link]

-

Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Publishing. [Link]

-

Multistep conversion of furfural to the 2,5-furandicarboxylic... ResearchGate. [Link]

-

Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. [Link]

-

Sustainable and Cost-Effective Production of Glutamic Acid by Corynebacterium glutamicum PTCC 1532 from Waste Bread using... Research Square. [Link]

-

Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI. [Link]

-

The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. RSC Publishing. [Link]

-

Engineering Corynebacterium glutamicum triggers glutamic acid accumulation in biotin-rich corn stover hydrolysate. PMC - NIH. [Link]

-

Glutamic Acid Production by Fermentation: A Comprehensive Review. bepls. [Link]

-

Effect of Carbon Sources on Glutamate Production from Corynebacterium glutamicum 2262. CABI Digital Library. [Link]

-

Metal-Free and Selective Oxidation of Furfural to Furoic Acid with an N-Heterocyclic Carbene Catalyst. ACS Publications. [Link]

-

Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability. NIH. [Link]

-

(PDF) The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2. ResearchGate. [Link]

-

The production of glutamic acid by fermentation. CORE. [Link]

-

Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. ResearchGate. [Link]

-

Selective and Robust Ru Catalyst for the Aqueous Phase Aerobic Oxidation of Furfural to 2-Furoic Acid. ACS Publications. [Link]

-

Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores. Springer. [Link]

-

Using Corynebacterium glutamicum to Produce Chemicals from Biorenewable Feed Stocks. Longdom. [Link]

-

Oxidative Cleavage of Furans. Organic Reactions. [Link]

-

Recent Progress on Chemical Production From Non-food Renewable Feedstocks Using Corynebacterium glutamicum. Frontiers. [Link]

-

FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds. [Link]

-

Furan ring as a surrogate for carboxy group (microreview). ResearchGate. [Link]

-

Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran. OSTI.GOV. [Link]

-

A Novel Synthetic Route to 2-Arylalkanoic Acids by a Ruthenium-Catalyzed Chemoselective Oxidation of Furan Rings. Koreascience. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. lookchem. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. ResearchGate. [Link]

-

glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. WSU Research Exchange. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent Progress on Chemical Production From Non-food Renewable Feedstocks Using Corynebacterium glutamicum [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Corynebacterium glutamicum triggers glutamic acid accumulation in biotin-rich corn stover hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iomcworld.org [iomcworld.org]

- 12. Diazotisation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. organicreactions.org [organicreactions.org]

- 18. FURAN RING AS A SURROGATE FOR CARBOXY GROUP | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. Oxidative coupling and ring opening of furan on Ag(110): Formation of maleic anhydride, benzene, and bifuran (Journal Article) | OSTI.GOV [osti.gov]

Spectroscopic Characterization of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives: An In-depth Technical Guide

Introduction: The Pivotal Role of the 5-Oxotetrahydrofuran-2-carboxylic Acid Scaffold in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of pharmacologically active molecules. Its inherent chirality and the presence of both a lactone and a carboxylic acid functional group provide a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs targeting various diseases.[1]

The precise elucidation of the three-dimensional structure of these derivatives is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this structural characterization. This technical guide provides a comprehensive overview of the application of these techniques to the analysis of this compound derivatives, offering insights into experimental design, data interpretation, and potential challenges.

The Archetype: this compound

To lay the foundation for understanding the spectroscopic properties of its derivatives, we will first examine the characterization of the parent compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton arrangement. The key to interpreting this spectrum lies in understanding the chemical shifts, coupling patterns, and integration of the signals.

A representative ¹H NMR spectrum of (S)-5-oxotetrahydrofuran-2-carboxylic acid in CDCl₃ exhibits the following key features:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, often in the range of δ 9.0-12.0 ppm. The exact chemical shift is highly dependent on the concentration and the solvent due to hydrogen bonding.

-

Methine Proton (H-2): A multiplet, often a double of doublets, appearing around δ 4.8-5.1 ppm. This proton is coupled to the two diastereotopic protons on the adjacent C-3 carbon.

-

Methylene Protons (H-3 and H-4): A complex series of multiplets in the region of δ 2.2-2.7 ppm. These protons are diastereotopic and couple with each other and with the neighboring protons (H-2 and H-4, and H-3 respectively), leading to complex splitting patterns.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 9.0 - 12.0 | br s | - |

| H-2 | 4.8 - 5.1 | m (dd) | J(H-2, H-3a), J(H-2, H-3b) |

| H-3a, H-3b | 2.2 - 2.7 | m | J(H-3a, H-3b), J(H-3a, H-2), J(H-3a, H-4a), J(H-3a, H-4b), J(H-3b, H-2), J(H-3b, H-4a), J(H-3b, H-4b) |

| H-4a, H-4b | 2.2 - 2.7 | m | J(H-4a, H-4b), J(H-4a, H-3a), J(H-4a, H-3b), J(H-4b, H-3a), J(H-4b, H-3b) |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For polar, acidic compounds like this compound, deuterated chloroform (CDCl₃) can be used, but deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice due to its ability to dissolve highly polar compounds and reduce issues with peak broadening of the carboxylic acid proton.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Based on established chemical shift prediction principles, the expected ¹³C NMR spectrum of this compound would show the following resonances:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactone) | 175 - 180 |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-2 | 75 - 80 |

| C-4 | 30 - 35 |

| C-3 | 25 - 30 |

Expertise in Interpretation: The two carbonyl carbons of the lactone and the carboxylic acid are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The C-2 carbon, being attached to two oxygen atoms (one from the ether linkage and one from the carboxylic acid), is also significantly downfield. The methylene carbons, C-3 and C-4, appear at higher field strengths.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound derivatives, the IR spectrum is dominated by the characteristic absorptions of the γ-lactone and carboxylic acid moieties.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| C-H | Stretching | 3000 - 2850 | Medium |

| Lactone C=O | Stretching | 1780 - 1760 | Strong |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong |

| C-O | Stretching | 1300 - 1000 | Strong |

Authoritative Grounding: The γ-lactone carbonyl stretch typically appears at a higher frequency (1780-1760 cm⁻¹) compared to a simple ketone or ester due to the ring strain of the five-membered ring. The carboxylic acid carbonyl stretch is usually found at a slightly lower frequency (1725-1700 cm⁻¹). The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching vibrations. This broadness is a result of strong hydrogen bonding between the carboxylic acid molecules.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI)

For volatile derivatives, such as esters of this compound, Electron Ionization (EI) can be employed. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

For the parent acid and other non-volatile or thermally labile derivatives, soft ionization techniques like Electrospray Ionization (ESI) are preferred. ESI typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Fragmentation Pathways

The fragmentation of the this compound core is influenced by the presence of the lactone and carboxylic acid groups. Common fragmentation pathways observed in the mass spectra of these derivatives include:

-

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a fragment ion with a mass 44 Da less than the molecular ion.

-

Loss of H₂O: Dehydration can occur, particularly in the presence of a hydroxyl group.

-

Ring Opening and Cleavage: The tetrahydrofuran ring can undergo cleavage, leading to a variety of smaller fragment ions.

Diagram of a Typical Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Case Study: Spectroscopic Characterization of Ethyl 5-Oxotetrahydrofuran-2-carboxylate

To illustrate the principles discussed above, let's consider the ethyl ester derivative.

-

¹H NMR: The most notable difference in the ¹H NMR spectrum compared to the parent acid is the appearance of signals for the ethyl group: a quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The broad carboxylic acid proton signal is absent.

-

¹³C NMR: The ¹³C NMR spectrum will show additional signals for the ethyl group: the CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-15 ppm. The carboxylic acid carbonyl signal will be replaced by an ester carbonyl signal, typically in a similar chemical shift range.

-

IR Spectroscopy: The broad O-H stretching band of the carboxylic acid will be absent. The C=O stretching region will show two distinct bands: one for the γ-lactone (around 1770 cm⁻¹) and one for the ester (around 1735 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the ethyl ester. Common fragment ions will include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group.

Experimental Protocols: A Guide to Best Practices

NMR Sample Preparation

-

Solvent Selection: For polar, acidic compounds, DMSO-d₆ is often the solvent of choice. For less polar derivatives, CDCl₃ can be used. Ensure the solvent is of high purity to avoid extraneous signals.[2]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in non-aqueous solvents.

Mass Spectrometry Sample Preparation

-

Solvent System: The sample should be dissolved in a solvent system that is compatible with the chosen ionization technique. For ESI, a mixture of water and an organic solvent like methanol or acetonitrile is common.

-

Additives: For positive ion mode ESI, the addition of a small amount of a weak acid (e.g., formic acid) can aid in protonation. For negative ion mode, a weak base (e.g., ammonium hydroxide) may be beneficial.

-

Concentration: The optimal concentration for ESI-MS is typically in the low micromolar to nanomolar range. Highly concentrated samples can lead to signal suppression and contamination of the instrument.

Diagram of the Core Chemical Structure

Caption: Chemical structure of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound derivatives relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By carefully designing experiments, meticulously preparing samples, and expertly interpreting the resulting data, researchers can confidently elucidate the structures of these important pharmaceutical building blocks, paving the way for the development of novel and effective therapeutics.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from [Link]

Sources

5-Oxotetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide on its Mechanism of Action

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid, more commonly known in the scientific community as pyroglutamic acid or 5-oxoproline, is a fascinating and pivotal molecule in cellular metabolism.[1] Far from being an inert metabolic intermediate, its presence and concentration are critical indicators of cellular redox balance and have significant implications in both health and disease. This guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its core biochemical roles, clinical relevance, and emerging areas of research, supported by detailed experimental protocols and pathway visualizations.

The Central Role in the γ-Glutamyl Cycle

The primary and most well-understood mechanism of action of this compound is its integral role as an intermediate in the γ-glutamyl cycle. This crucial biochemical pathway is responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[2][3][4][5]

The γ-glutamyl cycle facilitates the transport of amino acids across the cell membrane and salvages the constituent amino acids of glutathione. This compound is generated by the action of γ-glutamyl cyclotransferase , which catalyzes the cleavage of the γ-glutamyl moiety from γ-glutamyl-amino acids, releasing the amino acid and forming the cyclic pyroglutamic acid.

Subsequently, this compound is hydrolyzed to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamate hydrolase).[6][7][8][9] This reaction is vital for completing the cycle and replenishing the glutamate pool for glutathione synthesis.

Signaling Pathway: The γ-Glutamyl Cycle

Caption: The γ-Glutamyl Cycle, highlighting the central position of this compound.

Clinical Significance: Pyroglutamic Acidosis

A disruption in the delicate balance of the γ-glutamyl cycle can lead to the accumulation of this compound, resulting in a high anion gap metabolic acidosis known as pyroglutamic acidosis or 5-oxoprolinuria.[10][11][12][13][14][15] This condition is most notably associated with the chronic use of paracetamol (acetaminophen) and certain antibiotics like flucloxacillin.[10][11][13]

The underlying mechanism involves the depletion of glutathione stores. Paracetamol metabolism, particularly in overdose or chronic high-dose usage, consumes significant amounts of glutathione for detoxification.[10][11] This depletion removes the feedback inhibition on the enzyme γ-glutamylcysteine synthetase, leading to an overproduction of γ-glutamylcysteine.[12] The excess γ-glutamylcysteine is then converted to this compound. When the capacity of 5-oxoprolinase to convert it to glutamate is overwhelmed, pyroglutamic acid accumulates in the blood, leading to acidosis.[16] Flucloxacillin can exacerbate this condition by directly inhibiting 5-oxoprolinase.[12][13]

| Condition | Drug(s) | Mechanism | Result |

| Pyroglutamic Acidosis | Paracetamol | Glutathione depletion, leading to overproduction of pyroglutamic acid precursors.[10][11][12] | Accumulation of this compound, metabolic acidosis. |

| Pyroglutamic Acidosis | Flucloxacillin | Inhibition of 5-oxoprolinase.[12][13] | Decreased clearance of this compound, exacerbating acidosis. |

Role in Neurodegenerative Disease: Alzheimer's Disease

Emerging research has implicated a modified form of the amyloid-beta (Aβ) peptide in the pathology of Alzheimer's disease. This modification involves the formation of pyroglutamate at the N-terminus of truncated Aβ peptides (AβpE3-42).[2][9][14][17][18] The enzyme glutaminyl cyclase catalyzes this cyclization.[2]

These pyroglutamated Aβ peptides exhibit several properties that are thought to contribute to the progression of Alzheimer's disease:

-

Increased Aggregation Propensity: AβpE3-42 has a higher tendency to aggregate into neurotoxic oligomers and fibrils compared to the full-length Aβ peptide.[2][13][17][19] The formation of the pyroglutamate ring increases the hydrophobicity of the peptide, which may act as a seed for the aggregation of other Aβ species.[10]

-

Enhanced Stability: The pyroglutamate modification renders the Aβ peptide more resistant to degradation by aminopeptidases, leading to its persistence and accumulation in the brain.[2][10][17]

-

Cellular Toxicity: AβpE3-42 has been shown to be highly toxic to neurons.[2][14]

The presence of pyroglutamated Aβ is a prominent feature of the amyloid plaques found in the brains of Alzheimer's patients and is correlated with the severity of the disease.[2][9] This makes the enzymes involved in its formation potential therapeutic targets for the treatment of Alzheimer's disease.

Logical Relationship: Pyroglutamate in Alzheimer's Disease

Caption: The role of pyroglutamate formation in the pathology of Alzheimer's Disease.

Other Reported Biological Activities

Inhibition of Fatty Acid Synthase (Derivative)

While there is no substantial evidence that this compound itself is a direct inhibitor of fatty acid synthase (FAS), a synthetic derivative, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) , is a well-characterized FAS inhibitor.[20][21][22] C75 has been shown to have potential therapeutic effects in several cancer models by inhibiting the de novo synthesis of fatty acids, which are crucial for the rapid proliferation of cancer cells.[11][12] The IC50 values for C75 against fatty acid synthase and various cancer cell lines have been reported.[3][4][11][12]

| Compound | Target | IC50 | Cell Line |

| C75 | Fatty Acid Synthase (FAS) | 15.53 µM | - |

| C75 | Prostate Cancer Cells | 35 µM | PC3 |

| C75 | LNCaP Spheroids | 50 µM | LNCaP |

Effect on Bacterial Growth (Derivative)

A study on a derivative, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid , demonstrated an interesting biological activity of increasing the growth of E. coli by approximately 44%.[19] This suggests potential applications in microbiology and biotechnology, although the precise mechanism for this growth-promoting effect has not been fully elucidated.

Experimental Protocols

Protocol for Measuring Glutathione Levels in Cell Lysates

This protocol provides a method for the colorimetric determination of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) in cell lysates.

Materials:

-

Cell culture plates (6-well)

-

Phosphate-buffered saline (PBS)

-

5% 5-Sulfosalicylic acid (SSA)

-

Glutathione Assay Buffer

-

NADPH

-

Ellman's Reagent (DTNB)

-

Glutathione Reductase

-

4-Vinylpyridine (for GSSG measurement)

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency in 6-well plates.

-

Wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold 5% SSA to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the glutathione assay.

-

-

Total Glutathione (GSH + GSSG) Assay:

-

Prepare a standard curve using known concentrations of glutathione.

-

In a 96-well plate, add 50 µL of the cell lysate supernatant (appropriately diluted in assay buffer) or glutathione standards to each well.

-

Add 100 µL of a freshly prepared working assay mixture containing Glutathione Assay Buffer, NADPH, and Ellman's Reagent to each well.

-

Initiate the reaction by adding 50 µL of Glutathione Reductase to each well.

-

Immediately measure the absorbance at 405-415 nm every minute for 5-10 minutes.

-

The rate of change in absorbance is proportional to the total glutathione concentration.[20]

-

-

Oxidized Glutathione (GSSG) Assay:

-

To a portion of the cell lysate supernatant, add 1 µL of 1 M 4-vinylpyridine per 50 µL of supernatant to scavenge the reduced glutathione (GSH).

-

Incubate at room temperature for 1 hour.

-

Perform the glutathione assay as described for total glutathione. The measured value will represent the GSSG concentration.[20]

-

-

Calculation:

-

Calculate the concentration of total glutathione and GSSG from the standard curve.

-

The concentration of reduced glutathione (GSH) can be determined by subtracting the GSSG concentration from the total glutathione concentration.

-

Workflow for Glutathione Assay

Sources

- 1. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 2. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of the 5-oxoprolinase reaction by 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gosset.ai [gosset.ai]

- 8. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 9. Cortical pyroglutamate amyloid-β levels and cognitive decline in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of food intake by inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Pyroglutamate-Aβ: role in the natural history of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyroglutamate-3 amyloid-β deposition in the brains of humans, non-human primates, canines, and Alzheimer disease-like transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04797A [pubs.rsc.org]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

biological precursors of 5-Oxotetrahydrofuran-2-carboxylic acid

An In-depth Technical Guide to the Biological Precursors of 5-Oxotetrahydrofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a gamma-lactone, is a molecule of growing interest in biological systems. Its presence is intrinsically linked to central carbon and nitrogen metabolism. This technical guide provides a comprehensive overview of the key biological precursors and the metabolic pathways that lead to the formation of this lactone. We will delve into the roles of key intermediates such as 2-oxoglutarate and 2-hydroxyglutarate, the enzymatic machinery responsible for their interconversion, and the cellular conditions that modulate these pathways. This guide is intended to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound and its precursors.

Introduction: The Significance of this compound

This compound is the lactone formed from the intramolecular condensation of 2-hydroxyglutaric acid[1]. Its biological relevance is directly tied to the metabolism of its precursor, 2-hydroxyglutarate (2-HG), a molecule that has gained significant attention as an "oncometabolite" in certain cancers[2][3]. Understanding the biosynthetic origins of this compound is, therefore, crucial for elucidating its physiological and pathophysiological roles. This guide will trace the metabolic journey from central metabolites to the final lactone product.

The Central Hub: 2-Oxoglutarate (α-Ketoglutarate) as the Primary Precursor

The biosynthesis of this compound originates from a critical intermediate of central metabolism: 2-oxoglutarate (α-KG), also known as α-ketoglutarate[4][5][6][7]. α-KG sits at the crossroads of the tricarboxylic acid (TCA) cycle and nitrogen metabolism, making its availability a key determinant of the downstream production of 2-hydroxyglutarate and, subsequently, its lactone[4][5][6].

Anaplerotic Input from the Tricarboxylic Acid (TCA) Cycle

The primary route for α-KG generation is the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.

-

Isocitrate to α-Ketoglutarate: In the TCA cycle, α-KG is produced from isocitrate via oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH)[7][8]. There are three isoforms of IDH: the NADP+-dependent IDH1 (cytosolic) and IDH2 (mitochondrial), and the NAD+-dependent IDH3 (mitochondrial), which is a core component of the TCA cycle[8].

The Glutamate-Glutamine Axis

α-KG is also intricately linked to amino acid metabolism, particularly through glutamate and glutamine[6][7][9][10].

-

From Glutamate: α-KG can be produced from glutamate through oxidative deamination by glutamate dehydrogenase or via transamination reactions where glutamate serves as an amino donor[7][9].

-

From Glutamine: In many cell types, particularly rapidly proliferating ones, glutamine is a key anaplerotic substrate that replenishes TCA cycle intermediates. Glutamine is first converted to glutamate by glutaminase, and then glutamate can be converted to α-KG[8][10].

The following diagram illustrates the central position of α-Ketoglutarate in metabolism.

Caption: Central metabolic role of 2-Oxoglutarate.

The Key Conversion: From 2-Oxoglutarate to 2-Hydroxyglutarate

The immediate precursor to this compound is 2-hydroxyglutarate (2-HG)[1]. The conversion of α-KG to 2-HG is a critical step and can occur through several enzymatic routes, some of which are associated with pathological states.

Neomorphic Activity of Mutant Isocitrate Dehydrogenase (IDH)

In several types of cancer, including glioma and acute myeloid leukemia, mutations in the genes for IDH1 and IDH2 lead to a "neomorphic" or new enzymatic activity[2][3][8]. Instead of converting isocitrate to α-KG, the mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate[2][8]. This accumulation of D-2-HG is considered a hallmark of these cancers.

Promiscuous Enzymatic Activities

Under certain physiological conditions, other enzymes can promiscuously catalyze the reduction of α-KG to L-2-hydroxyglutarate.

-

Lactate Dehydrogenase (LDHA) and Malate Dehydrogenase (MDH): Under conditions of hypoxia (low oxygen) and acidic pH, both lactate dehydrogenase and malate dehydrogenase have been shown to reduce α-KG to L-2-HG[3][11][12]. This is considered a form of "metabolite damage" or a "side reaction," but the resulting L-2-HG may also function as a signaling molecule to help cells adapt to stress[11][13].

The following diagram outlines the pathways from 2-Oxoglutarate to 2-Hydroxyglutarate.

Caption: Enzymatic routes to D- and L-2-Hydroxyglutarate.

The Final Step: Lactonization to this compound

The formation of this compound occurs via the intramolecular cyclization (lactonization) of 2-hydroxyglutarate[1]. This reaction involves the formation of an ester bond between the hydroxyl group at the C2 position and the carboxylic acid group at the C5 position of 2-hydroxyglutarate. While this can occur spontaneously, particularly under certain pH conditions, the existence of specific lactonases in biological systems suggests that this process may also be enzymatically regulated. Recent studies have identified the formation of a lactone from D-2-HG as a novel endogenous metabolite[8].

The overall biosynthetic pathway is summarized in the workflow below.

Caption: Biosynthetic pathway to this compound.

Experimental Protocols

Induction of L-2-Hydroxyglutarate Production in Cell Culture

This protocol is designed to induce the production of L-2-HG from α-KG through the promiscuous activity of LDH and MDH.

Objective: To create cellular conditions that favor the conversion of endogenous α-KG to L-2-HG.

Methodology:

-

Cell Seeding: Plate a human cell line known to exhibit a hypoxic response (e.g., HCT116) in appropriate culture vessels and grow to 70-80% confluency.

-

Induction Conditions:

-

Hypoxia: Transfer the cells to a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24-48 hours.

-

Acidosis: Alternatively, or in combination, culture the cells in a medium with a reduced pH (e.g., pH 6.5-6.8) for a similar duration. This can be achieved by adjusting the bicarbonate concentration or adding a non-metabolizable buffer.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

-

Incubate the cell lysate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Analysis:

-

Collect the supernatant containing the metabolites.

-

Analyze the levels of L-2-HG, α-KG, and other relevant metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Self-Validation: The protocol's success can be validated by observing a significant increase in the L-2-HG to α-KG ratio in cells subjected to hypoxia and/or acidosis compared to control cells grown under normoxic and standard pH conditions.

Quantitative Data Summary

| Precursor | Key Enzyme(s) | Cellular Context/Conditions | Resulting Product(s) |

| Isocitrate | Isocitrate Dehydrogenase (IDH1, IDH2, IDH3) | Aerobic respiration (TCA Cycle) | 2-Oxoglutarate (α-KG) |

| Glutamate | Glutamate Dehydrogenase, Transaminases | High nitrogen flux, amino acid metabolism | 2-Oxoglutarate (α-KG) |

| 2-Oxoglutarate (α-KG) | Mutant Isocitrate Dehydrogenase (IDH1/2) | Certain cancers (e.g., glioma, AML) | D-2-Hydroxyglutarate |

| 2-Oxoglutarate (α-KG) | Lactate Dehydrogenase (LDHA), Malate Dehydrogenase (MDH) | Hypoxia, Acidosis | L-2-Hydroxyglutarate |

| 2-Hydroxyglutarate | Spontaneous or Lactonase-mediated | Presence of the precursor | This compound |

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process deeply embedded in fundamental metabolic pathways. The primary precursors are central metabolites, with 2-oxoglutarate serving as a critical branchpoint. The conversion to 2-hydroxyglutarate is a key regulatory step, influenced by both genetic mutations (in the case of IDH) and physiological stressors like hypoxia. The final lactonization step completes the synthesis.

For researchers and drug development professionals, understanding these pathways offers several opportunities. Targeting the enzymes involved in 2-HG production is a validated strategy in cancer therapy. Furthermore, the presence of this compound and its precursors may serve as biomarkers for specific metabolic states or diseases. Future research should focus on identifying the specific enzymes that may catalyze the lactonization of 2-HG in vivo and further elucidating the biological activities of the lactone itself.

References

-

Doucette, C. D., & Olivares, A. G. (2018). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. PMC. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. PMC. [Link]

-

Intlekofer, A. M., et al. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology. [Link]

-

Wang, W., & Lei, Q. Y. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. [Link]

-

Martínez-Reyes, I., & Chandel, N. S. (2017). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. PubMed. [Link]

-

Saccharomyces Genome Database. (n.d.). 2-oxoglutarate metabolic process. SGD. [Link]

-

Proteopedia. (2024). 2-Oxoglutarate Dehydrogenase. Proteopedia. [Link]

-

Mouse Genome Informatics. (n.d.). 2-oxoglutarate metabolic process. MGI. [Link]

-

Engqvist, M. K. M., & Maurino, V. G. (2011). Mitochondrial 2-hydroxyglutarate metabolism. ResearchGate. [Link]

-

Li, H., et al. (2019). The oncometabolite L-2-hydroxyglutarate is a common product of dipteran larval development. PMC. [Link]

-

Struys, E. A., et al. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. PMC. [Link]

-

PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251524, 5-Oxo-2-tetrahydrofurancarboxylic acid. PubChem. [Link]

-

Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Thieme Connect. [Link]

-

Liu, A. (2013). Recent Examples of α-Ketoglutarate-Dependent Mononuclear Non-Haem Iron Enzymes in Natural Product Biosyntheses. NIH. [Link]

-

Al-Amoudi, R. H., et al. (2024). Application of Spirulina platensis and Chlorella vulgaris for Improved Growth and Bioactive Compound Accumulation in Achillea fragrantissima In Vitro. MDPI. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc. [Link]

-

Rinaldi, T., et al. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. PubMed Central. [Link]

-

Wikipedia. (n.d.). Alpha-ketoglutarate-dependent hydroxylases. Wikipedia. [Link]

-

Wu, N., Yang, M., & Gaur, U. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. PMC. [Link]

-

Kim, S., et al. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. NIH. [Link]

-

Romero-Castaño, A., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

-

Romero-Castaño, A., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. ResearchGate. [Link]

-

Hiras, J., & Wu, W. (2017). The Many Roles of Glutamate in Metabolism. PMC. [Link]

-

NIST. (n.d.). This compound, ethyl ester. NIST WebBook. [Link]

-

Filo. (2023). Glutamate, a 5-carbon amino acid, is the precursor of three other amino acids that contain a 5-carbon chain. Filo. [Link]

-

Purves, D., et al. (Eds.). (2001). Glutamate. Neuroscience. 2nd edition. [Link]

-

Smith, E., & Morowitz, H. J. (2004). The origin of intermediary metabolism. PMC. [Link]

Sources

- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]

- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]

- 7. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oncometabolite L-2-hydroxyglutarate is a common product of dipteran larval development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Guide to the Crystal Structure Analysis of 5-Oxotetrahydrofuran-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Oxotetrahydrofuran-2-carboxylic acid is a chiral lactone and a valuable building block in organic synthesis, particularly relevant in the development of novel therapeutics.[1] Its stereochemistry and functional groups—a lactone, a carboxylic acid, and a chiral center—make its three-dimensional conformation and intermolecular interactions critical to its reactivity and its role as a precursor in complex molecular architectures, such as in β-lactam antibiotics and antiviral medications.[2][3] This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of this molecule, from synthesis and crystallization to advanced structural interpretation using Hirshfeld surface analysis. The focus is not merely on the protocol but on the underlying scientific rationale, empowering researchers to apply these techniques to analogous systems.

Introduction: The Significance of Structural Insight